6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a vinylbenzyl group, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Vinylbenzyl Group: The vinylbenzyl group is introduced through a substitution reaction, often using a vinylbenzyl halide as the reagent.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is attached via a sulfonylation reaction, typically using morpholinosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The vinylbenzyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(morpholinosulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-(morpholinosulfonyl)-2-(4-ethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
The uniqueness of 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one lies in its vinylbenzyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-15-3-5-16(6-4-15)13-23-19(24)22-14-17(7-8-18(22)20-23)28(25,26)21-9-11-27-12-10-21/h2-8,14H,1,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRQFSCNUAUUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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